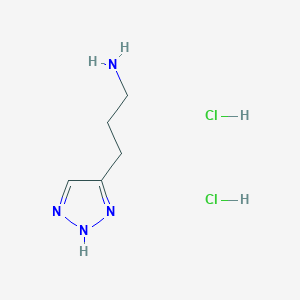

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride” is a compound with the molecular weight of 199.08 . It has the IUPAC name of 3-(1H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, N-substituted (prop-2-yn-1-yl)amines were used in the synthesis of 1,2,3-triazole hybrids .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNCCCN1C=NC=N1.[H]Cl.[H]Cl . The InChI code for this compound is 1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H . Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 199.08 . It is typically stored at room temperature and comes in a powder form .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

A novel microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, utilizing a two-step approach involving N-guanidinosuccinimide and amines under microwave irradiation. This method allows for the efficient preparation of diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the compound's role as a building block in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial and Antifungal Activities

Several 1,2,4-triazole derivatives, synthesized from reactions involving primary amines, have demonstrated notable antimicrobial activities. These compounds, including those synthesized through derivatization of 3-(2H-Triazol-4-yl)propan-1-amine, exhibit efficacy against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Studies involving compounds structurally related to 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride have shown promising results, with certain derivatives offering substantial protection against corrosion, highlighting the utility of triazole-based compounds in industrial applications (Chaitra, Mohana, & Tandon, 2015).

Metal Organic Frameworks (MOFs)

Research on amine-decorated luminescent MOFs has explored the strategic design of triazine-based dicarboxylate ligands with primary and secondary amino groups. These MOFs exhibit selective gas/vapor sorption properties and show promise for nanomolar sensing of contaminants in water, demonstrating the potential of amine-functionalized compounds in environmental monitoring and remediation technologies (Das & Mandal, 2018).

Photophysical Properties

New derivatives of 4-amino-7-nitrobenzofurazan have been synthesized, with some incorporating primary amine functionalities related to 3-(2H-Triazol-4-yl)propan-1-amine. These compounds have been studied for their photophysical properties, contributing to the development of novel fluorescent materials for various applications (Bem et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBKNJZEDPGFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

![2-(2-fluorophenoxy)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783701.png)

![methyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2783707.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)